![molecular formula C14H16N6O2S2 B13357184 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357184.png)
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and additional functional groups such as a methylsulfonyl group and a piperidinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is efficient for the preparation of novel functionalized triazolothiadiazines.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for large-scale production. This includes controlling parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the triazole ring can produce amine derivatives.
Applications De Recherche Scientifique
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. .
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division . The compound’s antimicrobial and antiviral activities are linked to its ability to interfere with key enzymes and proteins in the respective pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with comparable pharmacological properties, particularly as a CDK2 inhibitor.
Thiazolo[3,2-b]triazole: Shares the triazole and thiadiazine rings, with applications in medicinal chemistry.
Uniqueness
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the methylsulfonyl and piperidinyl groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its specificity and potency as an enzyme inhibitor and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H16N6O2S2 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
3-(1-methylsulfonylpiperidin-4-yl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N6O2S2/c1-24(21,22)19-8-5-10(6-9-19)12-16-17-14-20(12)18-13(23-14)11-4-2-3-7-15-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Clé InChI |
FMTUHLMTKWFUSW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


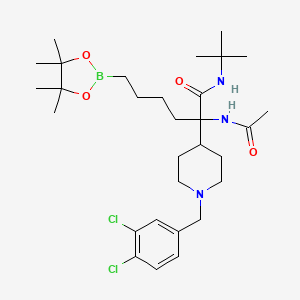
![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
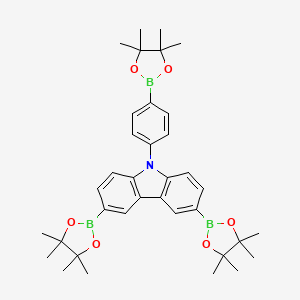
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)

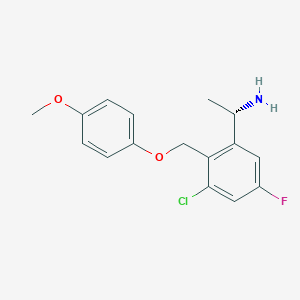
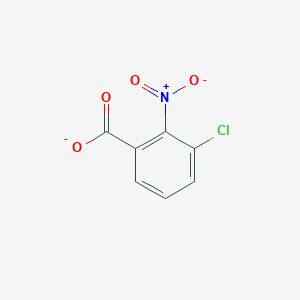
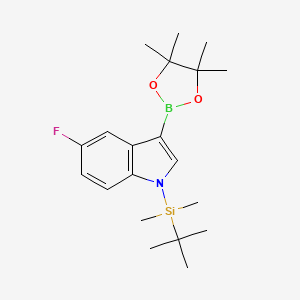

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)

![6-(4-Isopropylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357169.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)

